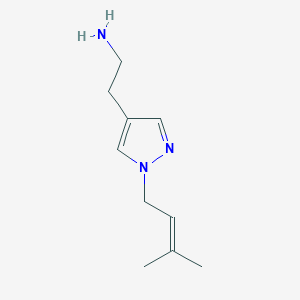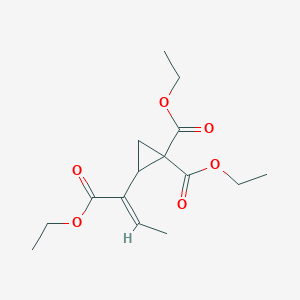
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with three phenyl groups and an acetoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a condensation reaction involving a suitable pyridine derivative and a phenyl-substituted reagent under acidic conditions.
Introduction of the Acetoxyethyl Group: The acetoxyethyl side chain is introduced via an alkylation reaction. This involves reacting the pyridinium core with an acetoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxyethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Acetoxyethyl)trimethylammonium: Similar in structure but with a trimethylammonium group instead of the pyridinium core.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium is unique due to its specific combination of a pyridinium core with three phenyl groups and an acetoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C27H24NO2+ |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C27H24NO2/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24/h2-16,19-20H,17-18H2,1H3/q+1 |
InChI-Schlüssel |
HLUAZEGAGONKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



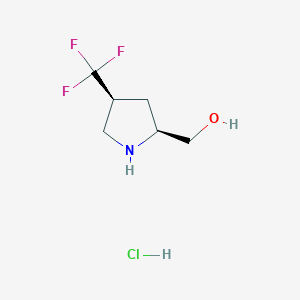
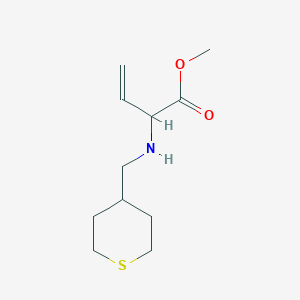
![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)


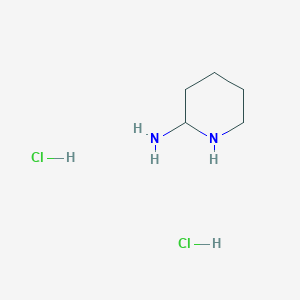
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
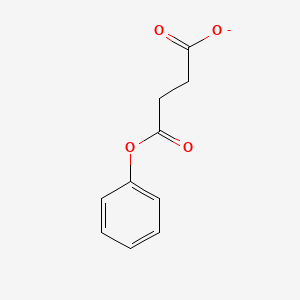
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
